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molecular formula C14H12FNO4 B6324711 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1174046-90-2

4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B6324711
M. Wt: 277.25 g/mol
InChI Key: VKBUNAAZMHGGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754230B2

Procedure details

At room temperature, 2.75 N HCl (7.7 L) was added to a solution of crude ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (1.1 kg) in EtOH (3.85 L). The mixture was heated for 10 hrs to 60-64° C. Next, the mixture was cooled to 50-54° C. and methanol was removed by vacuum distillation. The mixture was cooled to 20-25° C. and the pH was adjusted to 8.0 to 8.5 by addition of 30% sodium carbonate solution (8.5 L). The phases were separated and the aqueous layer was washed three times with DCM (4 L). Next, charcoal (0.7 kg) was charged to the aqueous layer and the layer was filtered through a celite bed. To the filtrate was added 1.5 N HCl until the pH had reached 2.0. The resulted slurry was stirred for 20 min at room temperature. The solids were filtered off, washed with water (15 L) and dried under vacuum at 50-55° C. until the loss on drying was less than 5 wt %. The crude product was suspended in ethyl acetate (5 L) and slurried for 15 min at 40° C. After cooling to room temperature, the solids were filtered off, washed with ethyl acetate (1 L) and dried at 40-45° C. under vacuum for 10 hrs to yield 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (0.76 kg; 58% yield for Steps 6 and 7).
Name
Quantity
7.7 L
Type
reactant
Reaction Step One
Quantity
1.1 kg
Type
reactant
Reaction Step One
Name
Quantity
3.85 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5]1[CH:10]=[CH:9][N:8]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[C:7](=[O:18])[C:6]=1[C:19]([O:21]CC)=[O:20])[CH3:3]>CCO>[CH2:2]([O:4][C:5]1[CH:10]=[CH:9][N:8]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[C:7](=[O:18])[C:6]=1[C:19]([OH:21])=[O:20])[CH3:3]

Inputs

Step One
Name
Quantity
7.7 L
Type
reactant
Smiles
Cl
Name
Quantity
1.1 kg
Type
reactant
Smiles
C(C)OC1=C(C(N(C=C1)C1=CC=C(C=C1)F)=O)C(=O)OCC
Name
Quantity
3.85 L
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 (± 2) °C
Stirring
Type
CUSTOM
Details
The resulted slurry was stirred for 20 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Next, the mixture was cooled to 50-54° C.
CUSTOM
Type
CUSTOM
Details
methanol was removed by vacuum distillation
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20-25° C.
ADDITION
Type
ADDITION
Details
the pH was adjusted to 8.0 to 8.5 by addition of 30% sodium carbonate solution (8.5 L)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the aqueous layer was washed three times with DCM (4 L)
ADDITION
Type
ADDITION
Details
Next, charcoal (0.7 kg) was charged to the aqueous layer
FILTRATION
Type
FILTRATION
Details
the layer was filtered through a celite bed
ADDITION
Type
ADDITION
Details
To the filtrate was added 1.5 N HCl until the pH
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
washed with water (15 L)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50-55° C. until the loss
CUSTOM
Type
CUSTOM
Details
on drying
WAIT
Type
WAIT
Details
slurried for 15 min at 40° C
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
washed with ethyl acetate (1 L)
CUSTOM
Type
CUSTOM
Details
dried at 40-45° C. under vacuum for 10 hrs
Duration
10 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC1=C(C(N(C=C1)C1=CC=C(C=C1)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 kg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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